molecular formula C10H9BrO B1339005 8-bromo-3,4-dihydro-2H-naphthalen-1-one CAS No. 651735-60-3

8-bromo-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1339005
CAS No.: 651735-60-3
M. Wt: 225.08 g/mol
InChI Key: DIYWCGZFCFYCIE-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-naphthalen-1-one is a brominated derivative of 1-tetralone, characterized by its molecular formula C10H9BrO and a molecular weight of 225.08 g/mol . This compound is notable for its applications in various fields of scientific research, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 8-bromo-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination of 3,4-dihydro-2H-naphthalen-1-one. One common method includes the reaction of 3,4-dihydro-2H-naphthalen-1-one with bromine in the presence of a solvent such as acetic acid . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial production methods may involve similar bromination processes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

8-Bromo-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of carboxylic acids or other functional groups.

Common reagents used in these reactions include bromine, sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-3,4-dihydro-2H-naphthalen-1-one is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydro-2H-naphthalen-1-one involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes, influencing metabolic pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to target molecules, facilitating its use in drug design and other applications.

Comparison with Similar Compounds

Similar compounds to 8-bromo-3,4-dihydro-2H-naphthalen-1-one include:

    3,4-Dihydro-2H-naphthalen-1-one: The non-brominated parent compound, which lacks the enhanced reactivity provided by the bromine atom.

    7-Bromo-3,4-dihydro-2H-naphthalen-1-one: A positional isomer with the bromine atom at a different location on the naphthalene ring.

    6-Bromo-3,4-dihydro-2H-naphthalen-1-one: Another positional isomer with distinct chemical properties and reactivity.

The uniqueness of this compound lies in its specific bromination pattern, which can influence its chemical behavior and applications in various fields .

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWCGZFCFYCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463027
Record name 8-bromo-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651735-60-3
Record name 8-bromo-3,4-dihydro-2H-naphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 651735-60-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 56.0 g (250 mmol) of 8-bromo-1,2,3,4-tetrahydronaphthalen-1-ol in 3500 ml of dichloromethane 265 g (1.23 mol) of PCC was added. The resulting mixture was stirred at room temperature for 5 h, then passed through a silica gel pad (500 ml), and evaporated to dryness. Yield 47.6 g (88%) of a colorless solid. Anal. Calc for C10H9BrO: C, 53.36; H, 4.03. Found: C, 53.44; H, 4.19. 1H NMR (CDCl3): δ 7.53 (m, 1H, 7-H); 7.18-7.22 (m, 2H, 5,6-H); 2.95 (t, J=6.1 Hz, 2H, 4,4′-H); 2.67 (t, J=6.6 Hz, 2H, 2,2′-H); 2.08 (qv, J=6.1 Hz, J=6.6 Hz, 2H, 3,3′-H).
Quantity
56 g
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Reaction Step One
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3500 mL
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reactant
Reaction Step One
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0 (± 1) mol
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